"synthesis and characterization of 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide"
"synthesis and characterization of 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide"
An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1] Its ability to act as a stable, non-basic mimic of a carboxylate or phosphate group allows it to engage in critical hydrogen bonding interactions with biological targets.[2] When integrated with versatile heterocyclic scaffolds like furan, which can serve as a bioisostere for a phenyl ring with distinct electronic and solubility properties, novel molecular architectures with significant potential in drug discovery emerge.[3][4]
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed spectroscopic characterization of a novel compound: 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide. The narrative is designed for researchers and drug development professionals, emphasizing the causal relationships behind experimental choices and establishing a self-validating framework for both the synthesis and analytical confirmation of the target molecule.
Section 1: Synthesis Strategy and Retrosynthetic Analysis
The synthetic approach to 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide is predicated on the robust and highly reliable formation of a sulfonamide bond. This is achieved through the nucleophilic substitution reaction between an amine and a sulfonyl chloride.
Causality of Strategic Choice: This pathway is selected for its efficiency, high atom economy, and the commercial availability of the requisite precursors. The reaction is typically high-yielding and proceeds under mild conditions. The core transformation involves the attack of the nucleophilic nitrogen atom of furfurylamine on the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride, resulting in the displacement of the chloride leaving group.
Caption: Retrosynthetic analysis of the target molecule.
Section 2: Detailed Synthesis Protocol
This section outlines the complete, step-by-step protocol for the synthesis, work-up, and purification of the title compound. The procedure is designed to be self-validating by including in-process controls and purification steps that ensure the final product's high purity.
Materials and Reagents
| Reagent/Material | CAS Number | Purity/Grade | Notes |
| 2-Bromobenzenesulfonyl Chloride | 2905-25-1 | ≥98% | Corrosive, moisture-sensitive.[5][6] |
| Furfurylamine | 617-89-0 | ≥99% | Corrosive base.[7][8] |
| Triethylamine (TEA) | 121-44-8 | ≥99.5% | Anhydrous, acts as an HCl scavenger. |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Reaction solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 1 M solution | For aqueous work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Drying agent. |
| Silica Gel | 7631-86-9 | 60 Å, 230-400 mesh | For column chromatography. |
| Ethyl Acetate | 141-78-6 | HPLC Grade | Eluent for chromatography. |
| Hexane | 110-54-3 | HPLC Grade | Eluent for chromatography. |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve furfurylamine (1.0 eq, e.g., 1.0 g) and triethylamine (1.2 eq) in anhydrous dichloromethane (30 mL). The use of triethylamine is critical; it acts as a non-nucleophilic base to neutralize the hydrochloric acid byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[9]
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice-water bath. This is essential to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride.[9] In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane (15 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using an addition funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexane). The consumption of the starting materials and the appearance of a new, typically lower-Rf spot indicates product formation.
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess triethylamine and any unreacted furfurylamine, followed by saturated brine solution (1 x 25 mL) to remove residual aqueous acid.
-
Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide.
Safety Precautions
-
2-Bromobenzenesulfonyl Chloride: Is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Furfurylamine: Is a corrosive and flammable liquid.[8][9] All handling should be performed in a well-ventilated fume hood.
-
Dichloromethane: Is a volatile solvent. Avoid inhalation and skin contact.
-
The reaction is exothermic and should be cooled adequately during the addition of the sulfonyl chloride.
Section 3: Physicochemical and Spectroscopic Characterization
Thorough characterization is non-negotiable to verify the chemical identity, structure, and purity of the synthesized compound. The following data are predicted based on the known spectroscopic properties of the constituent functional groups and analogous molecules.[3][10][11]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrNO₃S |
| Molecular Weight | 332.17 g/mol |
| Physical State | Predicted to be an off-white to pale yellow solid |
| IUPAC Name | 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide |
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data. These predictions are derived from established spectral data for sulfonamides, furan derivatives, and brominated aromatic systems.[1][3][10][11]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | Doublet | 1H | Ar-H (ortho to SO₂) | Deshielded by the strongly electron-withdrawing sulfonyl group. |
| ~7.3 - 7.8 | Multiplet | 3H | Other Ar-H | Protons on the brominated benzene ring. |
| ~7.35 | Doublet | 1H | Furan H-5 | Proton adjacent to the furan oxygen. |
| ~6.30 | Doublet of doublets | 1H | Furan H-4 | Coupled to both H-3 and H-5. |
| ~6.20 | Doublet | 1H | Furan H-3 | Proton adjacent to the CH₂ group. |
| ~5.5 - 6.0 | Triplet (broad) | 1H | Sulfonamide N-H | Broad signal due to quadrupole relaxation and exchange; couples to CH₂. |
| ~4.35 | Doublet | 2H | Methylene (-CH₂-) | Coupled to the adjacent N-H proton. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 - 150 | Furan C-2 |
| ~142 - 143 | Furan C-5 |
| ~138 - 140 | Aromatic C-SO₂ |
| ~130 - 135 | Aromatic C-H & C-Br |
| ~110 - 112 | Furan C-3 & C-4 |
| ~40 - 45 | Methylene (-CH₂-) |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3250 - 3300 | N-H Stretch | Sulfonamide (-SO₂NH-) |
| ~1330 - 1350 | Asymmetric S=O Stretch | Sulfonamide (-SO₂NH-) |
| ~1150 - 1170 | Symmetric S=O Stretch | Sulfonamide (-SO₂NH-) |
| ~900 - 920 | S-N Stretch | Sulfonamide (-SO₂NH-) |
| ~1500, ~1470 | C=C Aromatic Ring Stretches | Benzene & Furan Rings |
| ~1010 - 1020 | C-O-C Stretch | Furan Ring |
| ~750 - 780 | C-Br Stretch | Aryl Bromide |
High-Resolution Mass Spectrometry (HRMS-ESI)
-
Calculated for [C₁₁H₁₁BrNO₃S]⁺ ([M+H]⁺): m/z 331.9692
-
Found: The experimental value should be within ±5 ppm of the calculated mass, which confirms the elemental composition.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Conclusion
This guide has detailed a reliable and robust protocol for the synthesis of 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide from commercially available precursors. The chosen synthetic strategy, a nucleophilic substitution to form the sulfonamide linkage, is efficient and proceeds under mild conditions. Furthermore, a comprehensive analytical framework has been provided, outlining the expected spectroscopic data from NMR, FT-IR, and HRMS analyses. This set of predicted data serves as a benchmark for researchers to confirm the successful synthesis and high purity of the target compound, enabling its use in further chemical and biological investigations.
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